N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines or alcohols under controlled conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazine intermediate.
Final Coupling: The final step involves coupling the triazine-pyrrolidine intermediate with the dimethylphenyl group using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake. Its triazine ring is known for its stability and ability to form strong interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The triazine ring is a common motif in many drugs, and modifications to the pyrrolidine and dimethylphenyl groups can lead to compounds with diverse pharmacological activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or hydrophobic interactions with target molecules, while the pyrrolidine and dimethylphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
The presence of both the triazine and pyrrolidine rings, along with the dimethylphenyl group, makes N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide unique. These structural features contribute to its stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11-5-6-14(7-12(11)2)24-10-13(8-16(24)25)17(26)20-9-15-21-18(27-3)23-19(22-15)28-4/h5-7,13H,8-10H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJRNFCRJDUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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